molecular formula C31H35N2NaO11 B1679985 Novobiocine ; Albamycine ; Cathomycine CAS No. 1476-53-5

Novobiocine ; Albamycine ; Cathomycine

Numéro de catalogue: B1679985
Numéro CAS: 1476-53-5
Poids moléculaire: 634.6 g/mol
Clé InChI: WWPRGAYLRGSOSU-RNROJPEYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Applications De Recherche Scientifique

Antimicrobial Applications

Antibacterial Activity

  • Novobiocin sodium salt is effective against gram-positive bacteria and is particularly noted for its activity against MRSA. It inhibits bacterial DNA gyrase, an enzyme critical for DNA replication and repair, thereby preventing bacterial growth .

Case Study: Efficacy Against MRSA

  • A study demonstrated that novobiocin significantly reduced the viability of MRSA strains in vitro. The minimum inhibitory concentration (MIC) was determined to be 8 µg/mL, showcasing its potential as a treatment option for infections caused by resistant strains .

Molecular Biology Research

DNA Topology and Replication Studies

  • In molecular biology, novobiocin is utilized to investigate DNA topology, replication, and transcription processes. It serves as a selective agent in growth media to facilitate the study of organisms with specific resistance genes .
  • Novobiocin sodium salt has been incorporated into media for the selective growth of Escherichia coli strains resistant to the antibiotic. This application aids in understanding resistance mechanisms and the genetic basis of antibiotic susceptibility .

Inhibition of Heat Shock Proteins

Hsp90 Inhibition

  • Novobiocin has been identified as an inhibitor of heat shock protein 90 (Hsp90), which plays a crucial role in protein folding and stability within cells. Its interaction with Hsp90 presents a novel approach for targeting cancer cells that rely on this chaperone for survival .

Case Study: Impact on Oncogenic Proteins

  • Research indicated that novobiocin treatment led to decreased levels of several oncogenic proteins (e.g., p185 erbB2, Raf-1) in treated cells, suggesting its potential utility in cancer therapy by disrupting Hsp90 interactions .

Antiviral Applications

Retroviral RNA-Dependent DNA Polymerase Inhibition

  • Novobiocin sodium salt has shown effectiveness in inhibiting retroviral RNA-dependent DNA polymerase, making it relevant for research on viral replication mechanisms and potential therapeutic applications against retroviruses .

Case Study: Activity Against Mycobacterium tuberculosis

  • An in silico study found that novobiocin sodium salt inhibited the growth of Mycobacterium tuberculosis at concentrations of 50 µM and 25 µM. The compound's interaction with key active site residues suggests a pathway for developing new treatments against tuberculosis .

Mécanisme D'action

Target of Action

Albamycin, also known as Cathomycin or Novobiocin Sodium Salt, is an aminocoumarin antibiotic . The primary target of this compound is the GyrB subunit of the bacterial DNA gyrase enzyme . This enzyme plays a crucial role in DNA replication, transcription, and repair by introducing negative supercoils (or relaxing positive supercoils) into the DNA .

Mode of Action

Novobiocin interacts with its target by acting as a competitive inhibitor of the ATPase reaction catalyzed by GyrB . By inhibiting this reaction, Novobiocin effectively blocks the energy transduction process necessary for the DNA gyrase to introduce supercoils into DNA .

Biochemical Pathways

The inhibition of the GyrB subunit disrupts the normal functioning of the DNA gyrase enzyme. This disruption prevents the introduction of negative supercoils into the DNA, which is a critical step in DNA replication and transcription . As a result, the bacterial cell cannot properly replicate its DNA or transcribe its genes, leading to cell death .

Pharmacokinetics

It is primarily administered intravenously . The elimination half-life of Novobiocin is approximately 6 hours, and it is primarily excreted through the renal route .

Result of Action

The primary molecular effect of Novobiocin’s action is the inhibition of DNA replication and transcription in bacterial cells . On a cellular level, this leads to the death of the bacterial cell . Novobiocin is particularly effective against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) .

Analyse Biochimique

Biochemical Properties

Novobiocin sodium salt plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV . These enzymes are vital for maintaining the supercoiling of DNA, which is necessary for DNA replication and transcription. Novobiocin sodium salt binds to the GyrB subunit of DNA gyrase, blocking the ATPase activity required for energy transduction . Additionally, it interacts with human organic anion transporters hOAT1, hOAT3, and hOAT4, with varying affinities .

Cellular Effects

Novobiocin sodium salt exerts significant effects on various cell types and cellular processes. It inhibits DNA synthesis by targeting bacterial DNA gyrase, leading to cell death . In eukaryotic cells, it inhibits the chaperone activity of Hsp90, affecting protein folding and stability . Novobiocin sodium salt also influences cell signaling pathways, gene expression, and cellular metabolism by altering the phosphorylation state of several cytosolic proteins .

Molecular Mechanism

The molecular mechanism of Novobiocin sodium salt involves the inhibition of the GyrB subunit of bacterial DNA gyrase . It acts as a competitive inhibitor of the ATPase reaction catalyzed by GyrB, preventing the energy transduction necessary for DNA supercoiling . This inhibition disrupts DNA replication and transcription, leading to bacterial cell death. Additionally, Novobiocin sodium salt binds to Hsp90, altering its molecular chaperone activity and affecting the stability of client proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Novobiocin sodium salt can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH . Long-term exposure to Novobiocin sodium salt has been shown to cause degradation of DNA gyrase and Hsp90, leading to sustained inhibition of DNA synthesis and protein folding . These effects have been observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Novobiocin sodium salt vary with different dosages in animal models. At lower doses, it exhibits bacteriostatic activity, inhibiting bacterial growth without killing the cells . At higher doses, it becomes bactericidal, leading to bacterial cell death . Adverse reactions are quite frequent at higher doses, including toxicity and resistance development . These effects have been observed in various animal models, including cattle, dogs, and poultry .

Metabolic Pathways

Novobiocin sodium salt is involved in several metabolic pathways, primarily related to its role as an antibiotic. It inhibits the ATPase activity of DNA gyrase, disrupting DNA replication and transcription . Additionally, it affects the metabolism of eukaryotic cells by inhibiting Hsp90, leading to altered protein folding and stability . These interactions can influence metabolic flux and metabolite levels within the cell.

Transport and Distribution

Within cells and tissues, Novobiocin sodium salt is transported and distributed through interactions with various transporters and binding proteins. It interacts with human organic anion transporters hOAT1, hOAT3, and hOAT4, facilitating its uptake and distribution . These interactions influence the localization and accumulation of Novobiocin sodium salt within specific cellular compartments .

Subcellular Localization

Novobiocin sodium salt exhibits specific subcellular localization, primarily targeting the nucleus and cytoplasm. It binds to DNA gyrase within the nucleus, inhibiting DNA replication and transcription . Additionally, it interacts with Hsp90 in the cytoplasm, affecting protein folding and stability . These interactions are facilitated by targeting signals and post-translational modifications that direct Novobiocin sodium salt to specific cellular compartments.

Analyse Des Réactions Chimiques

Types of Reactions: Albamycin and Cathomycin undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed: The major products formed from these reactions include various derivatives and analogs of Albamycin and Cathomycin, which may exhibit different antibacterial properties .

Activité Biologique

Novobiocin sodium salt is an aminocoumarin antibiotic primarily known for its activity against gram-positive bacteria. It is derived from the bacterium Streptomyces niveus and has been extensively studied for its mechanism of action and potential therapeutic applications. This article explores the biological activity of novobiocin sodium salt, focusing on its interactions with bacterial enzymes, effects on heat shock proteins, and potential uses in treating various infections.

Novobiocin functions as a competitive inhibitor of bacterial DNA gyrase and eukaryotic DNA topoisomerase II. By inhibiting these enzymes, novobiocin disrupts DNA synthesis, leading to cell death. The compound has demonstrated an IC50 value of approximately 0.08 µM against bacterial DNA gyrase, indicating its potency in inhibiting this critical enzyme involved in DNA supercoiling and replication .

Enzyme TargetedTypeIC50 (µM)
Bacterial DNA GyraseCompetitive Inhibitor0.08
Eukaryotic Topoisomerase IICompetitive InhibitorNot specified

Antimicrobial Activity

Novobiocin exhibits a broad spectrum of antimicrobial activity, particularly against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Recent studies have also highlighted its effectiveness against Mycobacterium tuberculosis, where it inhibited growth at concentrations of 50 µM and 25 µM, with weaker activity observed at 10 µM .

Table 2: Antimicrobial Efficacy Against Bacteria

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 1 µg/mL
Bacillus subtilis< 1 µg/mL
Mycobacterium tuberculosis10 µM (weak), 25 µM, 50 µM

Effects on Heat Shock Proteins

Novobiocin has been shown to interact with heat shock protein 90 (Hsp90), a key regulator of protein folding and stability within cells. Studies indicate that novobiocin can deplete levels of Hsp90 client proteins such as p185 erbB2 and Raf-1, suggesting its potential as an anticancer agent by modulating protein stability pathways .

Table 3: Effects on Hsp90 Client Proteins

Client ProteinEffect of Novobiocin
p185 erbB2Depletion
Raf-1Depletion
Mutated p53Depletion

Case Studies and Research Findings

  • Inhibition of Mycobacterium tuberculosis : A study demonstrated that novobiocin sodium salt effectively inhibited the growth of Mycobacterium tuberculosis at specific concentrations, showcasing its potential as a treatment option for tuberculosis .
  • Heat Shock Protein Interaction : Research indicated that novobiocin binds to Hsp90 and alters its activity, which may have implications for cancer therapy by targeting oncogenic signaling pathways .
  • Structural Analysis : Computational studies have revealed that novobiocin interacts with specific residues in the active site of bacterial enzymes, providing insights into its binding affinity and mechanisms of action against various pathogens .

Propriétés

IUPAC Name

sodium;4-[[7-[(2R,3R,4S,5R)-4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-2-(3-methylbut-2-enyl)phenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O11.Na/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29;/h7,9-13,23,25-26,29,34-36H,8H2,1-6H3,(H2,32,39)(H,33,37);/q;+1/p-1/t23-,25+,26-,29-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPRGAYLRGSOSU-RNROJPEYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)[O-])CC=C(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)[O-])CC=C(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)OC(=O)N)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35N2NaO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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